molecular formula C17H24BNO3 B1454718 N-cyclopropyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide CAS No. 1031747-48-4

N-cyclopropyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide

Cat. No.: B1454718
CAS No.: 1031747-48-4
M. Wt: 301.2 g/mol
InChI Key: MEUJMWXJUFMQLN-UHFFFAOYSA-N
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Description

Key Bond Lengths and Angles

Parameter Value (Å) Source
B–C (boron to phenyl carbon) ~1.56–1.58
B–O (boron to oxygen) ~1.32–1.38
O–B–O (pinacol oxygen) ~120°

In metal-stabilized boronate esters, the boron center adopts a tetrahedral geometry, with adjacent pyridyl or oximato ligands influencing bond lengths. For example, Zn–N coordination in related complexes reduces B–O bond distances compared to free boronic acids.

Conformational Flexibility

The acetamide linker and cyclopropyl group allow limited rotational freedom. Computational studies suggest that the methyl groups in the pinacol ester adopt a staggered conformation to minimize steric clashes. The cyclopropyl ring’s strain (~60 kcal/mol) restricts conformational mobility, locking the acetamide in a specific orientation relative to the phenyl ring.

Computational Modeling of Electronic Structure (DFT/TD-DFT Studies)

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) studies on related boronic acid derivatives provide insights into electronic properties:

Orbital Contributions and Excitation Energies

Orbital Characterization Energy (eV) Source
HOMO (highest occupied) π-electrons in phenyl ring and boronate ~−5.8
LUMO (lowest unoccupied) σ* antibonding orbitals (B–O/C) ~−2.1
S₀→S₁ transition π→π* excitation in phenyl ring ~3.2

In boronic esters with electron-withdrawing groups (e.g., acetamide), the LUMO is lowered, enhancing electrophilicity at the boron center. The acetamide’s electron-withdrawing effect polarizes the boronate ester, increasing reactivity in cross-coupling reactions.

Charge Distribution and Reactivity

Electron density maps reveal partial positive charge on the boron atom (δ⁺) and negative charges on oxygen atoms (δ⁻). This polarization facilitates nucleophilic attack at boron in Suzuki-Miyaura couplings.

Probing Boronate Ester Dynamics and Reactivity

The pinacol boronate ester’s stability and reactivity are governed by pH, solvent, and steric effects:

Hydrolysis and Transesterification

Reaction Conditions Outcome Yield Source
Acidic hydrolysis 0.1M HCl, biphasic ether/H₂O Free boronic acid >90%
Transesterification with DEA Diethanolamine, ether, 30 min DEA boronate intermediate 85–97%
Suzuki-Miyaura coupling Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, reflux Biaryl product 74–96%

The boronate ester’s stability in neutral conditions (pH ~7) is attributed to the pinacol group’s steric protection. At alkaline pH (>9), the ester hydrolyzes to the boronic acid, enabling dynamic covalent chemistry.

Mechanistic Insights

  • Hydrolysis Pathway : Protonation of the boronate oxygen initiates cleavage of the B–O bond, releasing pinacol and forming the boronic acid.
  • Cross-Coupling : Transmetallation with palladium generates a Pd–B intermediate, followed by oxidative addition and reductive elimination to form carbon–carbon bonds.

Properties

IUPAC Name

N-cyclopropyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BNO3/c1-16(2)17(3,4)22-18(21-16)13-7-5-6-12(10-13)11-15(20)19-14-8-9-14/h5-7,10,14H,8-9,11H2,1-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUJMWXJUFMQLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(=O)NC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682291
Record name N-Cyclopropyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1031747-48-4
Record name N-Cyclopropyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biochemical Pathways

The affected pathway is the leukotriene synthesis pathway. Leukotrienes are produced in the body during an inflammatory response. By inhibiting the activation of the 5-lipoxygenase enzyme, the production of leukotrienes is reduced, which can help to alleviate inflammation.

Pharmacokinetics

It is known that the compound is relatively stable. The compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as their impact on bioavailability, would need to be studied further for a comprehensive understanding.

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of the 5-lipoxygenase enzyme and the subsequent reduction in leukotriene production. This can lead to a decrease in inflammation, as leukotrienes are potent inflammatory mediators.

Biochemical Analysis

Biochemical Properties

N-cyclopropyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with enzymes such as proteases and kinases, where it acts as an inhibitor by binding to the active sites of these enzymes. The dioxaborolane moiety in this compound forms covalent bonds with the serine or threonine residues in the active sites of enzymes, leading to the inhibition of their catalytic activity. Additionally, this compound can interact with proteins involved in signal transduction pathways, modulating their activity and influencing downstream cellular processes.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has been shown to induce apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential. It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and inhibition of cell proliferation. Furthermore, this compound influences cellular metabolism by modulating the activity of metabolic enzymes, resulting in changes in glucose uptake and ATP production.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. This compound binds to the active sites of enzymes through its dioxaborolane moiety, forming covalent bonds with serine or threonine residues. This binding inhibits the enzymatic activity, leading to downstream effects on cellular processes. Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA. This results in changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound exhibits therapeutic effects, such as inhibition of tumor growth and reduction of inflammation. At higher doses, this compound can cause toxic effects, including hepatotoxicity and nephrotoxicity. The threshold dose for these adverse effects varies depending on the species and the duration of exposure. It is important to carefully monitor the dosage and duration of treatment to minimize the risk of toxicity in animal studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. This compound is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, to facilitate their excretion from the body. The metabolic pathways of this compound can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound can localize to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. The targeting of this compound to specific organelles can be mediated by post-translational modifications, such as phosphorylation and ubiquitination, which influence its trafficking and localization. The subcellular localization of this compound can affect its interactions with biomolecules and its overall biological activity.

Biological Activity

N-cyclopropyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide (CAS Number: 1031747-48-4) is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C17H24BNO3
  • Molecular Weight : 301.19 g/mol
  • InChI Key : MEUJMWXJUFMQLN-UHFFFAOYSA-N

Physical Properties

PropertyValue
Purity96%
Physical FormSolid
Storage TemperatureRoom Temperature

Antiparasitic Activity

Recent studies have highlighted the potential antiparasitic properties of compounds similar to this compound. For instance, the introduction of polar functionalities in related compounds has been shown to enhance aqueous solubility and metabolic stability while maintaining or improving antiparasitic activity against Plasmodium species.

Table 1: Biological Activity of Related Compounds

CompoundEC50 (μM)Metabolic Stability (CL int μL/min/mg)Aqueous Solubility (μM)
Compound A0.232740
Compound B3.5541>40
Compound C>105814

The mechanism by which this compound exhibits biological activity is still under investigation. However, it is hypothesized that the dioxaborolane moiety may play a significant role in interacting with biological targets due to its ability to form stable complexes with various biomolecules.

Study on Anticonvulsant Activity

A study focused on the synthesis and evaluation of related acetamide derivatives demonstrated promising anticonvulsant activity in animal models. Although this compound was not explicitly tested in this context, the structural similarities suggest potential efficacy.

Findings from the Study

  • Synthesis : The derivatives were synthesized through alkylation reactions.
  • Evaluation : The anticonvulsant activity was assessed using various animal models.
  • Results : Some derivatives showed significant activity with EC50 values ranging from 0.064 μM to >10 μM.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicology of this compound is crucial for its development as a therapeutic agent. Preliminary data indicate that compounds with similar structures exhibit favorable pharmacokinetic profiles.

Table 2: Pharmacokinetic Parameters of Similar Compounds

CompoundHalf-life (h)Bioavailability (%)Clearance (mL/min/kg)
Compound D67510
Compound E86012

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds containing dioxaborole moieties exhibit promising anticancer properties. The incorporation of the dioxaborole group in N-cyclopropyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide enhances its activity against certain cancer cell lines. Research has shown that these compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways involved in proliferation and survival .

Mechanism of Action
The mechanism through which this compound exerts its effects involves the inhibition of specific enzymes that are critical for tumor growth. For instance, it has been found to inhibit the activity of certain kinases that are often overexpressed in cancerous tissues .

Materials Science

Polymer Chemistry
This compound has potential applications in polymer science as a building block for creating new materials with tailored properties. Its unique structure allows for the modification of polymer chains to enhance mechanical strength and thermal stability. Research into its use as a monomer for copolymer synthesis is ongoing .

Nanotechnology
In nanotechnology, this compound can be utilized to functionalize nanoparticles for targeted drug delivery systems. The ability to modify nanoparticle surfaces with this compound could improve the specificity and efficacy of drug delivery to diseased tissues .

Agricultural Chemistry

Pesticidal Properties
There is emerging interest in the use of this compound as a potential pesticide. Its structural features may confer bioactivity against pests while minimizing toxicity to non-target organisms. Preliminary studies suggest that it may disrupt critical biological processes in pests .

Biocontrol Agent
The compound's efficacy as a biocontrol agent is being explored in integrated pest management strategies. By leveraging its natural properties alongside other biocontrol agents such as beneficial bacteria or fungi, it may contribute to sustainable agricultural practices .

Summary Table of Applications

Application AreaSpecific Use CaseMechanism/Effect
Medicinal ChemistryAnticancer agentInduces apoptosis via kinase inhibition
Materials SciencePolymer synthesisEnhances mechanical strength and stability
NanotechnologyTargeted drug deliveryFunctionalizes nanoparticles
Agricultural ChemistryPesticidal propertiesDisrupts biological processes in pests
Biocontrol agentWorks with beneficial organisms for pest control

Comparison with Similar Compounds

N-Cyclohexyl Derivatives

  • N-Cyclohexyl-2-phenyl-2-{N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]acetamido}acetamide (5b): Yield: 52% (vs. 43% for tert-butyl analogues ). Melting Point: 91°C (lower than fluorinated analogues like 5c [110°C]) .

Fluorinated Derivatives

  • N-Cyclopropyl-2-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide: Molecular Formula: C₁₇H₂₃BFNO₃. Purity: 95% (industrial-grade availability) . Key Difference: Fluorine at the 2-position enhances metabolic stability and electronic effects, making it suitable for medicinal chemistry applications .

Pyridyl and Heterocyclic Analogues

  • N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide :
    • Structure : Boronate on pyridine ring instead of benzene.
    • Application : Used in kinase inhibitor synthesis due to improved solubility and binding affinity .

Physicochemical Properties

Property Target Compound N-Cyclohexyl-5c N-Isopropyl
Melting Point (°C) Not reported 110 Not reported
Molecular Weight (g/mol) 319.2 509.3 303.2
Boron Content (%) 3.4 2.1 3.6

Key Insight : The cyclopropyl group reduces molecular weight compared to cyclohexyl derivatives, enhancing solubility in organic solvents .

Research Findings and Trends

  • Synthetic Trends : Transition from classical amidation (42% yield ) to multicomponent Ugi reactions (86% yield ).
  • Structural Optimization : Fluorine and heterocyclic substitutions improve pharmacokinetic profiles .
  • Industrial Adoption : Combi-Blocks and Enamine Ltd. list the target compound and analogues as building blocks for drug discovery .

Preparation Methods

Palladium-Catalyzed Borylation of Aryl Bromides

The key synthetic route to this compound generally starts from an aryl bromide precursor bearing an acetamide substituent, which undergoes palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source.

Typical Reaction Conditions:

Parameter Details
Catalyst PdCl2(dppf)2 (palladium bis[bis(diphenylphosphino)ferrocene] dichloride)
Boron Source Bis(pinacolato)diboron
Base Potassium acetate
Solvent 1,4-Dioxane
Temperature 80–85 °C
Atmosphere Nitrogen (inert)
Reaction Time Overnight (typically ~12–16 hours)
Purification Column chromatography (ethyl acetate/petroleum ether)
Yield Approx. 51%

Example Procedure:

  • A solution of the aryl bromide acetamide (e.g., 2.5 g, 11.6 mmol) and bis(pinacolato)diboron (4.4 g, 17.5 mmol) in dioxane (100 mL) is prepared.
  • Potassium acetate (3.4 g, 35 mmol) and PdCl2(dppf)2 (0.95 g, 1.1 mmol) are added.
  • The mixture is degassed with nitrogen and heated at 85 °C overnight.
  • After reaction completion, the mixture is concentrated under reduced pressure.
  • The crude product is purified by silica gel chromatography to afford the boronate ester intermediate as a pink solid with a yield of about 51%.

Suzuki-Miyaura Cross-Coupling for Final Compound Formation

Following the borylation, the boronate ester intermediate is coupled with cyclopropyl-containing acetamide derivatives under Suzuki-Miyaura conditions to form the target compound.

Typical Reaction Conditions:

Parameter Details
Catalyst Tetrakis(triphenylphosphine)palladium(0) or Pd(dppf)Cl2
Base Sodium carbonate or potassium carbonate
Solvent 1,2-Dimethoxyethane (DME) and water mixture
Temperature Reflux (~80–85 °C)
Reaction Time 5–7 hours
Atmosphere Nitrogen (inert)
Purification Extraction and silica gel chromatography
Yield Approx. 74%

Example Procedure:

  • N-(3'-amino-4'-methylbiphenyl-3-yl)acetamido (0.67 g, 3.61 mmol) and 3-acetamidophenyl boronic acid pinacol ester (1.14 g, 4.37 mmol) are dissolved in 15 mL of 1,2-dimethoxyethane.
  • A 2M aqueous sodium carbonate solution (5 mL) and tetrakis(triphenylphosphine)palladium(0) (417 mg, 0.36 mmol) are added.
  • The mixture is heated under reflux for 7 hours.
  • After completion, the mixture is extracted with ethyl acetate and water.
  • The organic layer is washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, filtered, concentrated, and purified by silica gel chromatography.
  • The final product is obtained with a yield of approximately 74%.

Alternative Synthetic Variations and Optimization

  • Catalyst Variants: Pd(dppf)Cl2 is frequently used due to its stability and efficiency in borylation and coupling steps.
  • Base Selection: Potassium acetate is preferred in borylation, while sodium carbonate is commonly used in coupling.
  • Solvent Systems: 1,4-Dioxane is favored for borylation, whereas 1,2-dimethoxyethane with water is typical for Suzuki coupling.
  • Temperature Control: Heating at 80–85 °C is optimal to balance reaction rate and product stability.
  • Inert Atmosphere: Nitrogen atmosphere is essential to prevent catalyst deactivation and side reactions.

Summary Table of Key Preparation Parameters

Step Catalyst Base Solvent Temp (°C) Time Yield (%) Notes
Borylation PdCl2(dppf)2 Potassium acetate 1,4-Dioxane 80–85 Overnight ~51 Nitrogen atmosphere, degassed
Suzuki Coupling Pd(PPh3)4 or Pd(dppf)Cl2 Sodium carbonate 1,2-Dimethoxyethane/H2O Reflux (~80) 5–7 hours ~74 Reflux under nitrogen

Research Findings and Characterization

  • The palladium-catalyzed borylation and coupling reactions are well-established and reproducible, providing moderate to good yields.
  • Purification by silica gel chromatography ensures high purity suitable for further applications.
  • Structural confirmation is typically performed by NMR spectroscopy (¹H, ¹³C, and ¹¹B), mass spectrometry, and sometimes X-ray crystallography to verify the boronate ester and cyclopropyl acetamide moieties.

Notes on Related Preparations

  • Related compounds such as N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide have been prepared using similar protocols with triethylamine and methyl iodide for further functionalization, indicating the versatility of the boronate ester intermediate.
  • Industrial-scale optimization focuses on reaction time, catalyst loading, and solvent systems to maximize yield and minimize impurities.

Q & A

Basic: What are the optimized synthetic routes for N-cyclopropyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide?

Methodological Answer:
The compound can be synthesized via palladium-catalyzed cross-coupling reactions. A typical protocol involves:

  • Using Pd(dppf)Cl₂ as a catalyst in a THF:H₂O (5:1) solvent system under nitrogen at 80°C for 5 hours .
  • Key precursors include boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) and cyclopropane-containing acetamide intermediates.
  • Post-reaction purification via column chromatography (ethyl acetate/hexane gradients) ensures high purity. Optimization of reaction parameters (e.g., temperature, catalyst loading) is critical for yield improvement .

Basic: How is structural characterization performed for this compound?

Methodological Answer:

  • X-ray crystallography resolves molecular conformation and hydrogen-bonding patterns, as demonstrated in analogous acetamide derivatives .
  • NMR spectroscopy (¹H, ¹³C, and ¹¹B) confirms the boronate ester moiety and cyclopropyl group integration.
  • FTIR identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Advanced: How can computational methods enhance reaction design for this compound?

Methodological Answer:

  • Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation .
  • HOMO-LUMO analysis evaluates electronic properties, guiding modifications for improved reactivity or stability .
  • Molecular electrostatic potential (MESP) maps identify nucleophilic/electrophilic sites, aiding in rational synthetic design .

Advanced: What strategies address contradictions in biological activity data?

Methodological Answer:

  • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities to biological targets, resolving discrepancies in activity assays .
  • Dose-response studies across multiple cell lines differentiate compound specificity from off-target effects.
  • Molecular dynamics simulations model ligand-protein interactions to validate experimental findings .

Advanced: How can statistical experimental design optimize synthesis conditions?

Methodological Answer:

  • Design of Experiments (DoE) frameworks (e.g., factorial or response surface designs) systematically vary parameters (catalyst loading, solvent ratio, temperature) to identify optimal conditions .
  • Multivariate analysis correlates input variables (e.g., reaction time) with output metrics (yield, purity) .
  • Cross-validation with computational models (e.g., ICReDD’s reaction path search) refines experimental parameters .

Advanced: How do intermolecular interactions influence solubility and stability?

Methodological Answer:

  • X-ray crystallography reveals hydrogen-bonded dimers (R²₂(10) motifs) that impact crystal packing and solubility .
  • Solubility parameters (Hansen, Hildebrand) are calculated using group contribution methods to predict solvent compatibility.
  • Accelerated stability studies (e.g., thermal stress at 40°C/75% RH) monitor degradation pathways influenced by boronate ester hydrolysis .

Basic: Which analytical techniques ensure compound purity?

Methodological Answer:

  • HPLC-MS detects impurities at trace levels (<0.1%) and confirms molecular weight.
  • Elemental analysis validates stoichiometry (C, H, N, B content).
  • Thermogravimetric analysis (TGA) assesses thermal stability and residual solvent content .

Advanced: What mechanistic insights exist for palladium-catalyzed reactions involving this compound?

Methodological Answer:

  • Kinetic isotope effects (KIE) and deuterium labeling elucidate rate-determining steps (e.g., oxidative addition vs. transmetallation) .
  • In situ NMR monitors intermediate species (e.g., Pd-boryl complexes) during catalysis .
  • Computational reaction path searches identify energetically favorable pathways, validated by experimental turnover frequencies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopropyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-cyclopropyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.